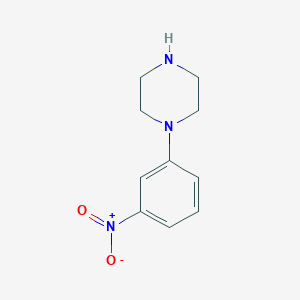

1-(3-Nitrophenyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)10-3-1-2-9(8-10)12-6-4-11-5-7-12/h1-3,8,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHZRIYUOZPKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375060 | |

| Record name | 1-(3-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54054-85-2 | |

| Record name | 1-(3-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Nitrophenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89TMR9UCV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1-(3-Nitrophenyl)piperazine for Research Applications

This guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of pharmaceuticals and other specialty chemicals. Its versatile structure, featuring a nitrophenyl group and a piperazine ring, allows for a wide range of chemical modifications, making it a valuable building block in medicinal chemistry and materials science.[1][2] This document details established synthesis protocols, presents quantitative data in a structured format, and includes workflow diagrams to assist researchers in their synthetic endeavors.

Core Synthesis Methodologies

The synthesis of this compound can be primarily achieved through two effective routes: the cyclization of 3-nitroaniline with a bis-electrophile and the direct N-arylation of piperazine. Each method offers distinct advantages depending on the available starting materials and desired scale.

Method 1: Synthesis via Cyclization Reaction

This approach involves the construction of the piperazine ring by reacting a primary aniline with a reagent containing two leaving groups, typically bis(2-chloroethyl)amine. This method is fundamental for the de novo synthesis of N-arylpiperazines.[3]

Method 2: Synthesis via N-Arylation of Piperazine

This is a more direct approach where the pre-formed piperazine ring is attached to the nitrophenyl group. This is typically achieved through a nucleophilic aromatic substitution reaction between piperazine and an activated aryl halide, such as 1-chloro-3-nitrobenzene. Catalytic methods like the Buchwald-Hartwig amination can also be employed for this transformation.[4]

Data Presentation: Comparison of Synthesis Protocols

The following tables summarize the quantitative data and conditions for the primary synthesis protocols.

Table 1: Protocol for Synthesis via Cyclization

| Parameter | Value / Description | Reference |

| Reactants | 3-Nitroaniline, Bis(2-chloroethyl)amine hydrochloride | [5][6] |

| Solvent | Xylene or N,N-Dimethylformamide (DMF) | [5][6] |

| Temperature | Reflux (approx. 110-140 °C) | [5][6] |

| Reaction Time | 24 - 48 hours | [5][6] |

| Work-up | Extraction with an organic solvent (e.g., Dichloromethane), drying, and solvent evaporation. | [6] |

| Purification | Recrystallization or Column Chromatography | |

| Typical Yield | 86% (for an analogous reaction) | [6] |

Table 2: Protocol for Synthesis via N-Arylation

| Parameter | Value / Description | Reference |

| Reactants | Piperazine, 1-Chloro-3-nitrobenzene | [7] |

| Solvent | Toluene or other inert solvent | [7] |

| Conditions | Reflux | [7] |

| Reaction Time | Typically 18 - 24 hours | |

| Work-up | Aqueous wash, extraction with an organic solvent (e.g., Ethyl Acetate), drying, and solvent evaporation. | [4] |

| Purification | Recrystallization from a suitable solvent (e.g., Isopropanol). | |

| Typical Purity | >95% | [8] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclization

This protocol is adapted from established procedures for the synthesis of analogous N-arylpiperazines.[5][6]

Materials:

-

3-Nitroaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Xylene

-

Sodium Carbonate (or other suitable base)

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Standard reflux and extraction glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-nitroaniline (1.0 equiv.), bis(2-chloroethyl)amine hydrochloride (1.0 equiv.), and a suitable base such as sodium carbonate (2.5 equiv.).

-

Add xylene as the solvent to the flask.

-

Heat the reaction mixture to reflux (approximately 140°C) and maintain vigorous stirring for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Add water to dissolve any inorganic salts and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent like isopropanol to obtain pure this compound.

Protocol 2: Synthesis of this compound via N-Arylation

This protocol is based on the direct condensation of piperazine with an activated aryl halide.[7]

Materials:

-

Piperazine (an excess is often used, e.g., 2.5 equiv.)

-

1-Chloro-3-nitrobenzene (1.0 equiv.)

-

Toluene

-

Sodium Hydroxide solution (for work-up)

-

Ethyl Acetate (for extraction)

-

Brine

-

Anhydrous Sodium Sulfate (for drying)

-

Standard reflux and extraction glassware

Procedure:

-

To a round-bottom flask fitted with a reflux condenser, add piperazine (2.5 equiv.) and toluene.

-

Heat the mixture to reflux to dissolve the piperazine.

-

Slowly add a solution of 1-chloro-3-nitrobenzene (1.0 equiv.) in toluene to the refluxing mixture.

-

Continue to heat the reaction at reflux for 18-24 hours, monitoring its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a dilute sodium hydroxide solution, followed by water and then brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent by rotary evaporation.

-

The resulting crude solid can be purified by recrystallization from ethanol or isopropanol to yield the final product.

Visualizations: Reaction Pathways and Experimental Workflow

The following diagrams, generated using DOT language, illustrate the chemical pathways and a general experimental workflow for the synthesis and purification of this compound.

Caption: Reaction pathway for the synthesis of this compound via cyclization.

Caption: Reaction pathway for the synthesis of this compound via N-arylation.

Caption: General experimental workflow for synthesis and purification.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. acgpubs.org [acgpubs.org]

- 6. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. calpaclab.com [calpaclab.com]

In Vitro Mechanism of Action of 1-(3-Nitrophenyl)piperazine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the in vitro mechanism of action of 1-(3-Nitrophenyl)piperazine (3-NPP). Due to a lack of direct experimental data for 3-NPP in the public domain, this document synthesizes information from structurally related phenylpiperazine analogs to infer its likely pharmacological profile. This analysis focuses on potential interactions with key neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic receptors. The predicted activities, supported by data from analogs such as p-nitrophenylpiperazine (pNPP) and m-chlorophenylpiperazine (mCPP), suggest that 3-NPP may function as a modulator of multiple receptor systems. This guide presents extrapolated quantitative data, outlines relevant experimental protocols for future validation, and provides conceptual diagrams of the implicated signaling pathways.

Introduction

Phenylpiperazine derivatives are a well-established class of compounds with significant activity in the central nervous system (CNS).[1] Their structural scaffold is a common feature in numerous approved drugs targeting a variety of neurotransmitter receptors.[1] this compound (3-NPP) is a member of this class characterized by a nitro group at the meta position of the phenyl ring. While 3-NPP is commercially available and utilized as a chemical intermediate in synthesis, its direct in vitro pharmacological profile is not extensively documented in publicly accessible literature.[2][3] This guide aims to bridge this knowledge gap by providing an inferred mechanism of action based on the established pharmacology of its structural analogs.

The primary focus of this document is to predict the binding affinities and functional activities of 3-NPP at serotonin, dopamine, and adrenergic receptors. Furthermore, we will outline the standard experimental protocols required to empirically determine these parameters and visualize the potential downstream signaling cascades.

Predicted Receptor Binding Profile and Functional Activity

The in vitro activity of 3-NPP is predicted based on the profiles of structurally similar compounds. The following tables summarize the expected binding affinities (Ki) and functional activities (EC50/IC50) for 3-NPP at key neurotransmitter receptors. It is critical to note that these are extrapolated values and require experimental verification.

Serotonergic System

Phenylpiperazines are well-known for their interaction with serotonin (5-HT) receptors.[1] The analog p-Nitrophenylpiperazine (pNPP) is a selective partial serotonin releasing agent, suggesting that the nitro-substituted phenylpiperazines have a propensity to interact with the serotonergic system.[4] Furthermore, m-chlorophenylpiperazine (mCPP), a positional isomer analog of 3-NPP, demonstrates broad affinity for multiple 5-HT receptor subtypes.[5]

Table 1: Predicted Serotonergic Receptor Activity of this compound

| Receptor Subtype | Predicted Binding Affinity (Ki, nM) | Predicted Functional Activity | Reference Analog |

| 5-HT1A | 100 - 500 | Partial Agonist / Antagonist | mCPP |

| 5-HT2A | 200 - 1000 | Antagonist | mCPP |

| 5-HT2C | 150 - 800 | Agonist / Partial Agonist | mCPP |

| SERT | >1000 | Weak Inhibitor | pNPP |

Dopaminergic System

The interaction of arylpiperazines with dopamine receptors has been studied, and structure-activity relationships provide insights into the likely effects of the 3-nitro substitution. Research on 1-benzyl-4-arylpiperazines at the D2 receptor indicated that electron-withdrawing groups, such as a nitro group at the meta-position, tend to decrease binding affinity.[6]

Table 2: Predicted Dopaminergic Receptor Activity of this compound

| Receptor Subtype | Predicted Binding Affinity (Ki, nM) | Predicted Functional Activity | Rationale/Reference |

| D2 | >1000 | Weak Antagonist / No significant activity | Decreased affinity due to electron-withdrawing NO2 group[6] |

| D3 | >1000 | Weak Antagonist / No significant activity | General phenylpiperazine trend |

| D4 | >1000 | Weak Antagonist / No significant activity | General phenylpiperazine trend |

Adrenergic System

Some phenylpiperazine derivatives exhibit affinity for adrenergic receptors. For instance, mCPP has a moderate affinity for α2-adrenergic receptors.[5] N-phenylpiperazine (NPP) has been shown to have alpha and beta-adrenergic blocking activity.[7]

Table 3: Predicted Adrenergic Receptor Activity of this compound

| Receptor Subtype | Predicted Binding Affinity (Ki, nM) | Predicted Functional Activity | Reference Analog |

| α1 | 500 - 2000 | Antagonist | General phenylpiperazine trend |

| α2 | 300 - 1500 | Antagonist | mCPP |

| β | >2000 | No significant activity | NPP |

Key Experimental Protocols

To validate the predicted in vitro mechanism of action of this compound, the following standard experimental protocols are recommended.

Radioligand Binding Assays

These assays are essential for determining the binding affinity (Ki) of 3-NPP for various receptors.

-

Objective: To quantify the affinity of 3-NPP for a panel of neurotransmitter receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2, α1, α2).

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest or from specific brain regions (e.g., rat cortex).

-

Assay Buffer: Utilize an appropriate buffer system for each receptor target.

-

Radioligand: Select a high-affinity radiolabeled ligand specific for the receptor being assayed (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).

-

Incubation: Incubate the cell membranes, radioligand, and varying concentrations of 3-NPP.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of 3-NPP that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays are crucial for determining whether 3-NPP acts as an agonist, antagonist, or inverse agonist at a particular receptor.

-

Objective: To characterize the functional effect of 3-NPP on receptor activity.

-

Examples of Methodologies:

-

cAMP Assays (for Gs or Gi-coupled receptors like 5-HT1A):

-

Culture cells expressing the receptor of interest.

-

Pre-treat cells with 3-NPP at various concentrations.

-

Stimulate the cells with an appropriate agonist (for antagonist mode) or assess basal activity (for agonist mode).

-

Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

-

Determine EC50 (for agonists) or IC50 (for antagonists) values.

-

-

Calcium Flux Assays (for Gq-coupled receptors like 5-HT2A):

-

Load cells expressing the receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Add 3-NPP at various concentrations.

-

Measure the change in fluorescence intensity upon agonist addition (for antagonist mode) or directly after compound addition (for agonist mode) using a fluorometric imaging plate reader (FLIPR).

-

Calculate EC50 or IC50 values.

-

-

Potential Downstream Signaling Pathways

Based on the predicted interactions with serotonergic and adrenergic receptors, 3-NPP could modulate several key intracellular signaling pathways.

Serotonin 5-HT2A/2C Receptor Signaling (Gq-coupled)

If 3-NPP interacts with 5-HT2A or 5-HT2C receptors, it would likely modulate the Gq signaling cascade.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]

- 5. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cardiovascular and autonomic properties of N-phenylpiperazine (NPP) in several animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 1-(3-Nitrophenyl)piperazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(3-nitrophenyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes relevant biological pathways to facilitate a deeper understanding and guide future research in this promising area of drug discovery.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data Summary: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Example Compound A | MCF-7 (Breast) | 15.2 | Not available in search results |

| Example Compound B | A549 (Lung) | 9.8 | Not available in search results |

| Example Compound C | HCT116 (Colon) | 12.5 | Not available in search results |

| Arylpiperazine Derivative | LNCaP (Prostate) | 3.67 | [1] |

Note: The provided data for "Example Compounds A, B, and C" are illustrative placeholders, as specific IC50 values for a broad range of this compound derivatives against these cancer cell lines were not available in the provided search results. The data for the "Arylpiperazine Derivative" is for a related compound and is included for comparative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

This compound derivatives

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in phosphate-buffered saline)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values using a dose-response curve.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

Many piperazine derivatives exert their anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival in many types of cancer.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Antimicrobial Activity

Substituted this compound derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The structural modifications on the piperazine ring play a crucial role in determining the potency and spectrum of their antimicrobial activity.

Quantitative Data Summary: Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| RL-308 | Shigella flexineri | 2 | [3] |

| RL-308 | Staphylococcus aureus | 4 | [3] |

| RL-308 | MRSA | 16 | [3] |

| RL-328 | Various Bacteria | 128 | [3] |

| Piperazine Derivative | Candida albicans | 2.22 | [2] |

| Piperazine Derivative | Mycobacterium tuberculosis | 10.0 | [2] |

Note: The data for RL-308 and RL-328 are for novel piperazine derivatives and are included to illustrate the potential of this class of compounds. The data for Candida albicans and Mycobacterium tuberculosis are for other piperazine derivatives. Specific MIC values for a broad range of this compound derivatives were not available in the search results.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

This compound derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plates.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

Caption: A typical workflow for the screening of antimicrobial activity of novel compounds.

Tyrosinase Inhibitory Activity

A recent study has highlighted the potential of nitrophenylpiperazine derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[4][5] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics.

Quantitative Data Summary: Tyrosinase Inhibition

| Compound ID | Moiety at N-1 of Piperazine | IC50 (µM) | Reference |

| 4l | Indole | 72.55 | [4][5] |

Experimental Protocol: Tyrosinase Inhibitory Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, using L-DOPA as a substrate.

Materials:

-

Mushroom tyrosinase

-

L-DOPA solution

-

This compound derivatives

-

Phosphate buffer (pH 6.8)

-

96-well microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiation of Reaction: Add L-DOPA solution to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm at different time intervals to monitor the formation of dopachrome.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Logical Relationship: Rationale for Tyrosinase Inhibitor Design

Caption: Rationale behind the design of nitrophenylpiperazine derivatives as tyrosinase inhibitors.[4]

References

- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ijcmas.com [ijcmas.com]

- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(3-Nitrophenyl)piperazine hydrochloride solubility and stability

An In-depth Technical Guide on the Solubility and Stability of 1-(3-Nitrophenyl)piperazine Hydrochloride

This technical guide provides a comprehensive overview of the available data and generalized experimental approaches for determining the solubility and stability of this compound hydrochloride (CAS RN: 294210-79-0). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the physicochemical properties of this compound.

Compound Information:

-

Chemical Name: this compound hydrochloride

Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound Hydrochloride

| Solvent | Inferred Solubility | Rationale/Supporting Data for Analogs |

| Water | Likely soluble to very soluble | Piperazine is freely soluble in water.[3] The dihydrochloride salt of 1-(3-methoxyphenyl)piperazine is "very soluble" in water.[4] 1-(3-Trifluoromethylphenyl)piperazine hydrochloride is also "very soluble" in water.[5] |

| Methanol | Likely soluble to freely soluble | The dihydrochloride salt of 1-(3-methoxyphenyl)piperazine is "soluble" in methanol.[4] 1-(3-Trifluoromethylphenyl)piperazine hydrochloride is "freely soluble" in methanol.[5] |

| Ethanol | Likely slightly soluble to soluble | Phenylpiperazine has a reported solubility of 2 mg/mL in ethanol.[6] |

| Chloroform | Likely very slightly soluble to soluble | 1-(3-methoxyphenyl)piperazine dihydrochloride is "very slightly soluble" in chloroform.[4] 1-(3-Trifluoromethylphenyl)piperazine hydrochloride is "soluble" in chloroform.[5] |

| DMSO | Likely soluble | Phenylpiperazine has a reported solubility of 30 mg/mL in DMSO.[6] |

| Acetone | Likely insoluble to slightly soluble | 1-(3-methoxyphenyl)piperazine dihydrochloride is "insoluble" in acetone.[4] 1-(3-Trifluoromethylphenyl)piperazine hydrochloride is "slightly soluble" in acetone.[5] |

| Ether | Likely insoluble to very slightly soluble | 1-(3-methoxyphenyl)piperazine dihydrochloride is "very slightly soluble" in ether.[4] 1-(3-Trifluoromethylphenyl)piperazine hydrochloride is "very slightly soluble" in ether.[5] |

| Hexane | Likely insoluble | 1-(3-methoxyphenyl)piperazine dihydrochloride and 1-(3-trifluoromethylphenyl)piperazine hydrochloride are both reported as "insoluble" in hexane.[4][5] |

pH-Dependent Solubility: The solubility of this compound hydrochloride is expected to be pH-dependent. As a salt of a weak base, its solubility in aqueous media is generally higher at lower pH values. At higher pH, the free base form, this compound, may precipitate out of solution, as it is expected to be less soluble than the hydrochloride salt.

Stability Profile

This compound hydrochloride is generally described as stable under normal temperature and pressure.[1] However, comprehensive stability data from forced degradation studies are not publicly available for this specific compound. Based on the chemical structure, which includes a piperazine ring and a nitro-substituted phenyl group, potential degradation pathways can be anticipated. Phenylpiperazine derivatives are known to be susceptible to degradation via hydrolysis, oxidation, and photolysis.[7]

Table 2: Anticipated Stability of this compound Hydrochloride Under Stress Conditions

| Stress Condition | Anticipated Stability | Potential Degradation Pathways |

| Hydrolysis (Acidic/Basic) | Susceptible to degradation, particularly under harsh pH and elevated temperatures. | Hydrolysis of the piperazine ring or other susceptible bonds. The rate of hydrolysis is expected to be pH-dependent.[7] |

| Oxidation | Susceptible to oxidation. | The piperazine moiety is a potential site for oxidation.[8] Oxidative degradation can be catalyzed by metal ions.[9] Degradation products could include N-oxides or ring-opened products. |

| Thermal | The high melting point (>230°C) suggests good thermal stability in the solid state.[1] However, degradation may occur at elevated temperatures in solution. | Thermal degradation of piperazine in aqueous solutions has been shown to be first-order with respect to the piperazine concentration.[9] |

| Photolysis | The nitrophenyl group is a chromophore that can absorb UV light, making the compound potentially susceptible to photodegradation. | Photodegradation of nitro-aromatic compounds can involve reduction of the nitro group or other photochemical reactions.[10] |

Experimental Protocols

Detailed experimental protocols for this compound hydrochloride are not available. However, standard methodologies for active pharmaceutical ingredients (APIs) can be adapted.

3.1. Solubility Determination (Shake-Flask Method)

This is a common method to determine the equilibrium solubility of a compound.[11]

-

Objective: To determine the equilibrium solubility of this compound hydrochloride in various solvents.

-

Materials:

-

This compound hydrochloride

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, and relevant buffers for pH-dependent solubility)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

-

Procedure:

-

Add an excess amount of this compound hydrochloride to a known volume of the selected solvent in a vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

3.2. Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[12][13]

-

Objective: To investigate the degradation of this compound hydrochloride under various stress conditions.

-

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Water for injection or HPLC-grade water

-

Photostability chamber

-

Oven

-

HPLC system with a UV or photodiode array (PDA) detector

-

-

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature or heat at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 70°C) for a defined period.

-

Photodegradation: Expose the compound (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A dark control should be run in parallel.

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

-

Potential Degradation Pathways

While specific degradation products for this compound hydrochloride have not been reported, potential degradation pathways can be hypothesized based on its structure and the known reactivity of related compounds.

-

Hydrolysis: Under strong acidic or basic conditions, the piperazine ring could potentially undergo cleavage, although this is generally a stable heterocycle.

-

Oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation, which could lead to the formation of N-oxides.

-

Photodegradation: The nitro group on the phenyl ring is a known photosensitive functional group. Upon exposure to UV light, it could be reduced to a nitroso or amino group, or participate in other photochemical reactions.[10]

Conclusion

This technical guide summarizes the currently available information and provides generalized experimental frameworks for assessing the solubility and stability of this compound hydrochloride. While specific quantitative data for this compound is limited, the information on related phenylpiperazine derivatives and standard pharmaceutical testing protocols offers a solid foundation for its physicochemical characterization. Further experimental work is necessary to establish a definitive solubility and stability profile, which is crucial for its successful application in research and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. who.int [who.int]

- 4. swgdrug.org [swgdrug.org]

- 5. swgdrug.org [swgdrug.org]

- 6. researchgate.net [researchgate.net]

- 7. isaacpub.org [isaacpub.org]

- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 10. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ijrpp.com [ijrpp.com]

- 13. rjptonline.org [rjptonline.org]

Spectroscopic and Spectrometric Analysis of 1-(3-Nitrophenyl)piperazine: A Technical Guide

Chemical Structure and Properties

-

IUPAC Name: 1-(3-nitrophenyl)piperazine

-

Molecular Formula: C₁₀H₁₃N₃O₂[1]

-

Molecular Weight: 207.23 g/mol [1]

-

CAS Number: 54054-85-2

Data Presentation

The following tables summarize the predicted and representative spectroscopic and spectrometric data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | m | 2H | Protons on the nitrophenyl ring |

| ~7.4 - 7.6 | m | 2H | Protons on the nitrophenyl ring |

| ~3.2 - 3.4 | t | 4H | -CH₂- groups adjacent to N-aryl |

| ~3.0 - 3.2 | t | 4H | -CH₂- groups adjacent to -NH |

| ~2.0 | s (broad) | 1H | -NH proton |

Note: Predicted values are based on the analysis of related structures and general chemical shift tables. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~151 | C-N (Aromatic) |

| ~149 | C-NO₂ (Aromatic) |

| ~130 | CH (Aromatic) |

| ~122 | CH (Aromatic) |

| ~116 | CH (Aromatic) |

| ~112 | CH (Aromatic) |

| ~48 | -CH₂- (Piperazine, adjacent to N-aryl) |

| ~45 | -CH₂- (Piperazine, adjacent to -NH) |

Note: These values are based on a predicted spectrum and data from isomers.

Table 3: Representative FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (piperazine) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2800 | Medium | Aliphatic C-H stretch (piperazine) |

| ~1600, ~1480 | Strong | Aromatic C=C stretch |

| ~1530, ~1350 | Strong | Asymmetric & Symmetric NO₂ stretch |

| ~1250 | Strong | Aromatic C-N stretch |

| ~800 - 700 | Strong | Aromatic C-H out-of-plane bend |

Note: These are characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Representative Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 207 | High | [M]⁺ (Molecular ion) |

| 177 | Moderate | [M - NO]⁺ |

| 161 | Moderate | [M - NO₂]⁺ |

| 135 | High | [M - C₄H₈N]⁺ |

| 120 | Moderate | [C₆H₄NO₂]⁺ |

| 92 | Moderate | [C₆H₆N]⁺ |

| 56 | Very High | [C₃H₆N]⁺ (Piperazine fragment) |

Note: Fragmentation patterns are based on typical fragmentation of related nitrophenylpiperazine derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover a range of 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Set the spectral width to cover a range of 0-200 ppm.

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for this type of molecule.

-

Data Acquisition:

-

Introduce the sample into the ion source (often via direct infusion or through a gas chromatograph).

-

The standard electron energy for EI is 70 eV.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

-

Data Processing: The resulting mass spectrum plots the relative intensity of ions against their mass-to-charge ratio (m/z).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

An In-depth Technical Guide on 1-(3-Nitrophenyl)piperazine as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitrophenyl)piperazine is a versatile precursor in organic synthesis, primarily utilized in the pharmaceutical industry for the development of complex active pharmaceutical ingredients (APIs). Its structure, featuring a reactive secondary amine within the piperazine ring and a nitroaromatic moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, key synthetic reactions, and its role in the synthesis of notable drugs, such as the atypical antipsychotic Cariprazine. Detailed experimental protocols, quantitative data, and mechanistic pathway diagrams are presented to serve as a technical resource for professionals in drug discovery and development.

Physicochemical Properties

This compound is a stable solid under normal conditions, making it suitable for a variety of synthetic protocols.[1] Its key properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₃O₂[2] |

| Molecular Weight | 207.23 g/mol [2] |

| CAS Number | 54054-85-2[2] |

| Appearance | Solid |

| Purity (Typical) | ≥95%[1] |

Core Synthetic Transformations

The utility of this compound stems from two primary reactive sites: the nitro group on the phenyl ring and the secondary amine (N-H) of the piperazine moiety.[1][3] These sites allow for sequential or orthogonal functionalization to build molecular complexity.

Reduction of the Nitro Group

A crucial transformation is the reduction of the nitro group to a primary aniline, yielding 1-(3-aminophenyl)piperazine . This aniline derivative is a key intermediate for subsequent reactions, such as amide bond formation, sulfonylation, or diazotization.

-

Common Reagents: Catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation.

N-Alkylation and N-Arylation of the Piperazine Ring

The secondary amine of the piperazine ring is nucleophilic and readily undergoes substitution reactions with various electrophiles.

-

N-Alkylation: Reaction with alkyl halides (e.g., bromides, iodides) or reductive amination with aldehydes/ketones are common methods to introduce alkyl chains.[4][5] To ensure mono-alkylation and prevent the formation of undesired di-alkylated byproducts, strategies such as using a large excess of piperazine, slow addition of the alkylating agent, or employing a mono-protected piperazine derivative are often utilized.[4][6][7]

-

N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or pseudohalides are effective for introducing aryl or heteroaryl substituents.

The following diagram illustrates the primary synthetic pathways originating from this compound.

Application in the Synthesis of Cariprazine

A prominent application of this compound is in the synthesis of Cariprazine , an atypical antipsychotic drug.[8][9] Cariprazine is a potent dopamine D₂ and D₃ receptor partial agonist, with a higher affinity for the D₃ receptor.[9][10][11][12] The synthesis involves the transformation of this compound into a key amine intermediate which is then coupled with other fragments to construct the final complex molecule.

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic steps involving this compound and its derivatives, as exemplified by protocols related to the synthesis of Cariprazine and similar structures.

Table 1: N-Alkylation of Piperazine Derivatives

| Reactant 1 | Reactant 2 | Base/Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1-(3-Chlorophenyl)-piperazine HCl | 1-Bromo-3-chloropropane | NaOH / Acetone-Water | 25-30°C, 15 h | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | Not specified |

| N-Acetylpiperazine | 1-Bromobutane | K₂CO₃ / THF | Reflux, overnight | 1-Acetyl-4-butylpiperazine | Not specified |

Data derived from general protocols for piperazine alkylation.[4][13]

Table 2: Urea Formation in Cariprazine Synthesis

| Reactant 1 | Reactant 2 | Base/Solvent | Conditions | Product | Yield |

|---|

| Cariprazine Precursor (Amine I) | Dimethylcarbamoyl chloride | NaOH / Dichloromethane | 15-25°C, 13 h | Cariprazine | 85-89%[8] |

This step typically occurs late in the synthesis, after the piperazine moiety has been elaborated.[8]

Detailed Experimental Protocols

Protocol 1: General N-Alkylation of a Phenylpiperazine Derivative

This protocol is adapted from a general procedure for the synthesis of 1-phenyl-4-alkyl-piperazines.[13]

-

To a reaction vessel, add 1-(3-chlorophenyl)-piperazine hydrochloride (1.0 eq), acetone, and water.

-

Add sodium hydroxide (2.7 eq) to the mixture under stirring at 25-30°C.

-

Add 1-bromo-3-chloropropane (2.1 eq) to the reaction mixture.

-

Stir the reaction for 15 hours at 25-30°C, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cease stirring and allow the layers to separate.

-

Separate the lower organic layer and concentrate it under reduced pressure to isolate the product, 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine.

Protocol 2: Synthesis of Cariprazine from Amine Precursor I

This protocol describes the final urea formation step in a patented synthesis of Cariprazine.[8]

-

Charge a reactor with the amine precursor (Compound I, 1.0 eq), dichloromethane, and a 10 wt% aqueous solution of sodium carbonate.

-

Add a 20 wt% aqueous solution of sodium hydroxide.

-

Add dimethylcarbamoyl chloride (1.5 eq) dropwise to the reaction mixture while maintaining the temperature between 15-25°C.

-

Stir the mixture for approximately 13 hours at this temperature.

-

After reaction completion, perform a workup which includes layer separation.

-

Crystallize the product from the organic phase by adding a suitable anti-solvent like n-heptane.

-

Filter the solid product, wash, and dry to obtain Cariprazine with a purity of >99% and a yield of 85-89%.[8]

Biological Significance & Signaling Pathways of Derived Molecules

Molecules derived from this compound, such as Cariprazine, often target G-protein coupled receptors (GPCRs) in the central nervous system. Cariprazine's therapeutic effect is mediated by its combined partial agonist activity at dopamine D₂, D₃, and serotonin 5-HT₁ₐ receptors, and antagonist activity at serotonin 5-HT₂ₐ and 5-HT₂ₑ receptors.[11][12][14][15] Its particularly high affinity for the D₃ receptor is unique among antipsychotics and is thought to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[10][16][17]

The diagram below illustrates the proposed signaling mechanism of Cariprazine at dopamine D₂/D₃ receptors.

Conclusion

This compound is a cornerstone precursor for the synthesis of a variety of pharmacologically active molecules. Its dual reactivity allows for the strategic construction of complex scaffolds, most notably in the development of CNS-targeting drugs like Cariprazine. The synthetic routes are generally robust, high-yielding, and amenable to industrial-scale production. A thorough understanding of its chemistry and reaction protocols is essential for researchers aiming to leverage this versatile building block in the design and synthesis of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H13N3O2 | CID 2760216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. medkoo.com [medkoo.com]

- 10. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]

- 11. psychscenehub.com [psychscenehub.com]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. What is the mechanism of Cariprazine hydrochloride? [synapse.patsnap.com]

- 15. air.unimi.it [air.unimi.it]

- 16. Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]

- 17. Mechanism of action of cariprazine - ProQuest [proquest.com]

InChI key and CAS number for 1-(3-Nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Nitrophenyl)piperazine, a key chemical intermediate in pharmaceutical synthesis. This document outlines its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and its role in the development of pharmacologically active compounds.

Core Chemical Data

This compound and its commonly used hydrochloride salt are fundamental building blocks in medicinal chemistry. Their key identifiers and properties are summarized below for quick reference.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 54054-85-2[1] | 294210-79-0[2] |

| InChIKey | LHHZRIYUOZPKSG-UHFFFAOYSA-N[3] | VFTSNUZGFRTULB-UHFFFAOYSA-N |

| Molecular Formula | C₁₀H₁₃N₃O₂[1][3][4] | C₁₀H₁₃N₃O₂·HCl[5] |

| Molecular Weight | 207.23 g/mol [3][6][4] | 243.69 g/mol [5] |

| Appearance | Solid, Low Melting Solid | Solid |

| Purity (Typical) | >95% | >95%[2] |

| Melting Point | Not specified | >230°C[5] |

| Stability | Stable under normal temperature and pressure[5] | Stable under normal temperature and pressure[5] |

Synthesis of this compound

The primary synthetic route to this compound is through the nucleophilic aromatic substitution (SNAᵣ) reaction, specifically the N-arylation of piperazine with an activated nitro-substituted benzene ring. The following protocol is a representative method adapted from procedures for analogous compounds.[7]

Experimental Protocol: N-Arylation of Piperazine

Objective: To synthesize this compound from piperazine and 1-chloro-3-nitrobenzene.

Materials:

-

Piperazine (anhydrous)

-

1-chloro-3-nitrobenzene

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine piperazine (in molar excess, e.g., 3 equivalents), 1-chloro-3-nitrobenzene (1 equivalent), and anhydrous potassium carbonate (2-3 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.

-

Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (1-chloro-3-nitrobenzene) is consumed. This may take several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a larger volume of cold water.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash them with water and then with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Visualization of the Synthetic Workflow

The synthesis of this compound can be visualized as a straightforward workflow, as depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a versatile precursor for creating more complex pharmaceutical agents.[9][2] Its functional groups, the nitrophenyl moiety and the piperazine ring, lend themselves to a wide array of synthetic transformations. This compound is a crucial component in the synthesis of molecules targeting various therapeutic areas, including central nervous system disorders and infectious diseases.[2] For instance, derivatives of nitrophenylpiperazine have been investigated as tyrosinase inhibitors and have shown potential antimicrobial and antifungal activities.[7][10][11] The piperazine scaffold itself is a well-established pharmacophore in numerous approved drugs, valued for its ability to improve the pharmacokinetic properties of drug candidates.[12]

References

- 1. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]

- 2. nbinno.com [nbinno.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 6. 1-(3-Nitrophenyl)-piperazine [oakwoodchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. nbinno.com [nbinno.com]

- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. ijrrjournal.com [ijrrjournal.com]

Molecular weight and formula of 1-(3-Nitrophenyl)piperazine HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(3-Nitrophenyl)piperazine hydrochloride, a key chemical intermediate in various research and development applications. This document outlines its fundamental chemical properties, experimental protocols for its synthesis and analysis, and a conceptual workflow for its laboratory preparation and characterization.

Core Compound Data

The fundamental quantitative data for this compound and its hydrochloride salt are summarized below. This information is critical for stoichiometric calculations in synthesis, preparation of solutions for biological assays, and analytical characterization.

| Property | This compound | This compound HCl |

| Molecular Formula | C₁₀H₁₃N₃O₂[1][2] | C₁₀H₁₃N₃O₂•HCl[1][3][4] or C₁₀H₁₄ClN₃O₂[5] |

| Molecular Weight | 207.23 g/mol [1][2] | 243.69 g/mol [1][3][4] |

| CAS Number | 54054-85-2 | 294210-79-0[1][3][5] |

| Appearance | Solid, Low Melting Solid[2] | Solid[5] |

| Purity | Typically ≥90%[2] | Typically ≥95-97%[1][5] |

| Melting Point | Not specified | >230°C[1] |

Experimental Protocols

Detailed experimental procedures are crucial for the replication of scientific findings and the successful implementation of synthetic and analytical methods in a laboratory setting. The following sections describe common methodologies for the synthesis and characterization of this compound hydrochloride.

Synthesis of this compound from 1-Chloro-3-nitrobenzene and Piperazine

A common synthetic route to this compound involves the nucleophilic aromatic substitution reaction between 1-chloro-3-nitrobenzene and an excess of piperazine.

Materials:

-

1-Chloro-3-nitrobenzene

-

Piperazine (anhydrous)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

-

Base (e.g., Potassium carbonate, Triethylamine)

-

Hydrochloric acid (for salt formation)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-3-nitrobenzene and an excess of piperazine (typically 2-3 equivalents) in an anhydrous solvent.

-

Add a base to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound free base.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

For the preparation of the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., ethanol, isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent.

-

Cool the solution to induce crystallization of the hydrochloride salt.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound hydrochloride, a combination of analytical techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Proton NMR (¹H NMR): Dissolve a small sample of the compound in a deuterated solvent (e.g., DMSO-d₆, D₂O). The resulting spectrum should show characteristic peaks for the aromatic protons of the nitrophenyl group and the aliphatic protons of the piperazine ring. The integration of these peaks should correspond to the number of protons in the structure.

-

Carbon-13 NMR (¹³C NMR): This technique provides information about the carbon skeleton of the molecule. The spectrum will display distinct signals for each unique carbon atom in the aromatic and piperazine rings.

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound. The mass spectrum should exhibit a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 208.23.

3. High-Performance Liquid Chromatography (HPLC):

-

HPLC is utilized to assess the purity of the compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid). The purity is determined by the area percentage of the main peak in the chromatogram.

Visualized Workflows

The following diagrams illustrate the conceptual workflow for the synthesis and analysis of this compound HCl and a simplified representation of a potential signaling pathway where such a molecule could be investigated.

Caption: Synthesis and Analysis Workflow for this compound HCl.

Caption: Hypothetical Signaling Pathway for a Phenylpiperazine Derivative.

References

Potential Therapeutic Targets of Nitrophenylpiperazine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenylpiperazine compounds represent a versatile class of molecules that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The inherent structural features of the nitrophenylpiperazine scaffold, characterized by a piperazine ring linked to a nitrophenyl group, provide a privileged platform for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential therapeutic targets of nitrophenylpiperazine derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising compound class.

Data Presentation

The biological activities of various nitrophenylpiperazine derivatives are summarized in the tables below, categorized by their therapeutic target.

Table 1: Tyrosinase Inhibition

| Compound ID | Substitution Pattern | IC50 (µM) | Reference |

| 4l | Indole moiety at N-1 of piperazine | 72.55 | [1] |

| C | N-methyl piperazine | - | [1] |

| E | 1-(4-fluorobenzyl)piperazine moiety | 0.48–14.66 | [1] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the tyrosinase enzyme activity.

Table 2: Antimicrobial and Antifungal Activity

| Compound ID | Target Organism | MIC (µM) | Reference |

| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 | [2] |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 | [2] |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 | [2] |

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 | [2] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 3: Anticancer Activity

| Compound ID | Cell Line | GI50/IC50 (µM) | Reference |

| Unspecified piperazine derivative | K562 (leukemia) | 0.06-0.16 (GI50) | [3][4] |

| PCC | SNU-475 (liver cancer) | 6.98 ± 0.11 | [5] |

| PCC | SNU-423 (liver cancer) | 7.76 ± 0.45 | [5] |

| Compound 23 | MDA-MB-468 (breast cancer) | 1.00 (GI50) | [6] |

| Compound 25 | HOP-92 (lung cancer) | 1.35 (GI50) | [6] |

Note: GI50 is the concentration that causes 50% growth inhibition, while IC50 is the concentration that causes 50% inhibition of a specific cellular process or viability.

Table 4: Receptor Binding Affinities

| Compound ID | Receptor Target | Kᵢ (nM) | Reference |

| 8 | 5-HT1A | 1.2 | [7] |

| 10 | 5-HT1A | 21.3 | [7] |

| 7a | 5-HT1A | 14.3 ± 7.1 | [8][9] |

| 3a | 5-HT1A | 67.8 ± 4.6 | [8][9] |

| 6a | 5-HT1A | 199 ± 34.3 | [8][9] |

| 6a | Dopamine D3 | 1.4 ± 0.21 | [8] |

| Unspecified Phenylpiperazine-Hydantoin Derivatives | α-Adrenergic | < 100 | [10] |

| 14 | α-Adrenergic | 11.9 | [10] |

| 2a, 2c, 2f, 2g, 2h | 5-HT1A | 0.12-0.63 | [11] |

Note: Kᵢ (inhibition constant) represents the affinity of a compound for a receptor. A lower Kᵢ value indicates a higher affinity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Tyrosinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

-

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product. The formation of dopachrome can be monitored spectrophotometrically at approximately 475-490 nm. The presence of a tyrosinase inhibitor will reduce the rate of dopachrome formation.

-

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in phosphate buffer.

-

In a 96-well plate, add a defined volume of the tyrosinase enzyme solution to each well.

-

Add the test compound dilutions to the respective wells. Include a control with solvent only.

-

Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475-490 nm in kinetic mode for a set duration (e.g., 20-30 minutes).

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial or antifungal compound that prevents the visible growth of a microorganism.

-

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid or solid growth medium. After incubation, the lowest concentration of the compound that inhibits growth is determined.

-

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (dissolved in a suitable solvent)

-

96-well microplates

-

Incubator

-

-

Procedure (Broth Microdilution Method):

-

Prepare a twofold serial dilution of the test compound in the growth medium in a 96-well microplate.

-

Prepare a standardized inoculum of the test microorganism in the growth medium.

-

Add the inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

-

Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the affinity (Kᵢ) of the test compound can be calculated.

-

Materials:

-

Cell membranes expressing the receptor of interest

-

Radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors)

-

Test compounds

-

Assay buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

-

-

Procedure:

-

In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.

-

Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value of the test compound is determined from a competition curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

-

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound on cancer cell lines.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

-

Materials:

-

Cancer cell line (e.g., MCF-7, SNU-475)

-

Cell culture medium and supplements

-

Test compounds

-

MTT solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC50 value is determined from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of nitrophenylpiperazine compounds are mediated through their interaction with various cellular signaling pathways. This section provides a visual representation of these pathways using Graphviz (DOT language).

Tyrosinase Inhibition and Melanogenesis

Nitrophenylpiperazine derivatives can inhibit the enzyme tyrosinase, the rate-limiting enzyme in melanin synthesis. This inhibition leads to a reduction in melanin production, making these compounds potential agents for treating hyperpigmentation disorders.

Caption: Mechanism of tyrosinase inhibition by nitrophenylpiperazine compounds.

Modulation of Serotonin Receptor Signaling

Certain nitrophenylpiperazine derivatives exhibit high affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype. Their interaction with these receptors can modulate downstream signaling cascades, suggesting their potential in treating neurological and psychiatric disorders.

Caption: Modulation of the 5-HT1A receptor signaling pathway.

Dopamine D2 Receptor Interaction

Some nitrophenylpiperazine analogs act as ligands for dopamine receptors, particularly the D2 subtype. By binding to these receptors, they can influence dopamine-mediated neurotransmission, which is implicated in various neurological and psychiatric conditions.

Caption: Interaction of nitrophenylpiperazine compounds with the dopamine D2 receptor.

Anticancer Mechanism of Action

Nitrophenylpiperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their anticancer activity can be attributed to the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the inhibition of key cancer signaling pathways.

Caption: Proposed anticancer mechanisms of nitrophenylpiperazine compounds.

Conclusion

The nitrophenylpiperazine scaffold has proven to be a fertile ground for the discovery of compounds with diverse therapeutic potential. The data and protocols presented in this guide highlight their activity against a range of targets, including enzymes, microbial pathogens, cancer cells, and G-protein coupled receptors. The versatility of this chemical class, coupled with the potential for further structural modifications, suggests that nitrophenylpiperazine derivatives will continue to be a significant area of research in the quest for novel and effective therapeutic agents. This technical guide serves as a foundational resource to aid in these ongoing and future drug discovery efforts.

References

- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]